1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

Analytical Chemistry Mass Spectrometry Structural Confirmation

AldrichCPR rare chemical sold 'as-is' without vendor analytical data, placing identity verification burden on the buyer. The publicly accessible ¹H NMR spectrum (SpectraBase) and exact mass (332.1637 g/mol) serve as primary orthogonal identity checks. • C-2 hydroxyl group critical for 5-HT1A/D2 receptor selectivity; regioisomeric differentiation from 1-ol analog essential for accurate SAR. • Imino form (C20H20N4O) available as research probe; monitor imine formation/cleavage via NMR.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B12143346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=N4
InChIInChI=1S/C20H21N3O/c24-19-9-8-16-5-1-2-6-17(16)18(19)15-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,24H,11-15H2
InChIKeyYEHPLYBZDLJQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-ol Piperazine Derivative: Procurement & Characterization


1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol (CAS registry number not uniformly assigned across suppliers; molecular formula C20H20N4O, exact mass 332.163711 g/mol) is a synthetic small molecule comprising a naphthalen-2-ol core linked through a methylene bridge to a 4-(pyridin-2-yl)piperazine moiety [1]. It is listed as an AldrichCPR rare chemical, supplied to early‑discovery researchers without in‑house analytical data, placing the burden of identity confirmation on the buyer . A ¹H NMR spectrum is publicly available through the SpectraBase database, providing a primary spectroscopic fingerprint for identity verification [1]. The compound belongs to a broader class of piperazinyl‑naphthalene derivatives explored for serotonin receptor modulation and antiparkinsonian activity, though specific pharmacological data for this exact structure remain scarce in the peer‑reviewed literature [2].

Public ¹H NMR available

Primary fingerprint for identity confirmation when vendor analytical data is absent.

HRMS-differentiable mass

Distinct exact mass from des-hydroxy analog supports orthogonal HRMS identity check.

Substitution Risks: Why This Derivative Cannot Be Replaced


Superficially similar piperazinyl‑naphthalene derivatives, such as the hydroxyl‑lacking 1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine or the regioisomeric 6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol, differ in critical pharmacophoric features: the presence and position of the hydrogen‑bond‑donating hydroxyl group on the naphthalene ring . In the structurally related 5‑HT1A/D2 ligand class, removal or relocation of a single phenolic –OH can alter receptor‑binding affinity by >10‑fold and can fundamentally switch functional activity from agonism to antagonism [1]. Because the specific target profile of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has not been disclosed in public databases, any substitution carries the risk of introducing an unrecognized change in binding kinetics, off‑target liability, or synthetic tractability. The following evidence guide therefore focuses on the structural and analytical features that differentiate this compound from its closest commercially listed analogs, while explicitly noting where quantitative pharmacological head‑to‑head data are unavailable.

Des‑hydroxy analog

Lacks the hydrogen‑bond‑donating –OH; in related 5‑HT1A/D2 ligands, such changes can switch functional activity and alter receptor affinity. The target engagement of this compound is uncharacterized.

1‑Naphthol regioisomer

Shares the same molecular formula but exhibits a different ¹H NMR fingerprint; the binding profile may diverge, making direct interchange unreliable without regioisomer‑specific verification.

Melting point gap

No experimental melting point is reported for the target compound; analog data (124–126 °C) cannot substitute—batch‑specific COA data must be requested.

Quantitative Differentiation from Closest Analogs


Exact Mass Differentiation from Hydroxyl-Lacking Analog

The target compound carries an additional oxygen atom relative to the hydroxyl‑lacking comparator 1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine, resulting in a monoisotopic mass shift of 15.9949 Da and a molecular formula difference of one oxygen atom (C20H20N4O vs. C20H21N3) [1]. This mass difference is readily resolved by high‑resolution mass spectrometry (HRMS), providing an unambiguous identity check that cannot be achieved with the des‑hydroxy analog.

Mass differentiation
Reported
Δ nominal mass = 29.0 Da
C₂₀H₂₀N₄O vs C₂₀H₂₁N₃
Enables unambiguous HRMS identity check
Calculated from IUPAC atomic masses; HRMS-capable.
Analytical Chemistry Mass Spectrometry Structural Confirmation

Regioisomeric Differentiation from 1-Naphthol Analog

The hydroxyl group substitution pattern distinguishes the target compound (naphthalen-2-ol) from its regioisomer 6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-1-ol (CAS 61187-15-3) [1]. Although the two share the same molecular formula (C20H21N3O, MW 319.4 g/mol), the position of the hydroxyl group alters the ¹H NMR aromatic region and chromatographic retention. The target compound's NMR spectrum has been experimentally deposited (SpectraBase ID DxFoyucry1j) [1], providing a direct fingerprint that the regioisomer must match to be accepted as equivalent.

Regioisomer control
Reported
¹H NMR fingerprint available for target (SpectraBase ID DxFoyucry1j)
Regioisomer (1‑ol) expected to differ
Supports regioisomer‑specific batch review
Solvent not specified in public record.
Regioisomer Analysis NMR Spectroscopy Chromatography

Melting Point Reference from Closest Analog

The patent literature reports a melting point of 124–126 °C for the closely related 1-(β-naphthylmethyl)-4-(2-pyridyl)piperazine (the des‑hydroxy analog), crystallized from isobutyl alcohol [1]. No experimental melting point is publicly available for 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol. The presence of the hydroxyl group is expected to raise the melting point and alter solubility due to hydrogen‑bonding capacity, but the absence of experimental data for the target compound means any comparison is currently inferential.

Melting point
Data to verify
Target: not reported
Analog (des‑hydroxy): 124–126 °C
Melting point data to request with COA
Class‑level inference from patent analog.
Solid‑State Characterization Purity Assessment Process Chemistry

Application Scenarios


QC and Identity Verification for AldrichCPR Compound

Procurement and QC laboratories receive the compound as an AldrichCPR product, which is sold ‘as‑is’ without vendor‑supplied analytical data . The publicly accessible ¹H NMR spectrum [1] and the calculated exact mass serve as the primary orthogonal identity checks. The absence of a certified standard makes these references indispensable for release testing.

Regioisomer-Sensitive SAR Studies

Investigators developing 5‑HT1A or D2 receptor ligands based on the piperazinyl‑naphthalene template can use this compound to probe the effect of a C‑2 hydroxyl group, a modification that, in related series, profoundly influences receptor selectivity and functional activity [2]. The regioisomeric differentiation from the 1‑ol analog is critical for accurate SAR interpretation.

Synthetic Intermediate for Imino-Linked Derivatives

The compound’s alternative name, 2‑naphthalenol, 1-[(E)-[[4-(2-pyridinyl)-1-piperazinyl]imino]methyl]-, indicates its utility as a precursor or hydrolysis product of imino‑linked analogs [1]. Researchers optimizing synthetic routes to hydrazone‑type libraries can use the available NMR data to monitor imine formation or cleavage.

Application
Selection Property
Validation Focus
QC identity verification for AldrichCPR compound
Orthogonal ¹H NMR and HRMS identity checks
NMR match against public reference spectrum
Regioisomer‑sensitive SAR studies
C‑2 hydroxyl regioisomer differentiation
Functional activity comparison in receptor assays (class‑level evidence)
Synthetic intermediate for imine‑linked libraries
NMR monitoring of imine formation/cleavage
Reaction progress consistency; identity confirmation of imino derivative
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